Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
Description
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate is a hypervalent iodine(III) compound belonging to the diaryliodonium salt family. Its molecular formula is C₁₃H₈Br₂F₃IO₃S, with a molecular weight of 587.97 g/mol . Structurally, it consists of two 4-bromophenyl groups bonded to an iodine(III) center and a trifluoromethanesulfonate (triflate, OTf⁻) counterion. This compound is synthesized via electrophilic substitution reactions, often involving iodobenzene dichloride and arylboronic acids under controlled conditions .
Key properties include:
- High electrophilicity: The iodine(III) center acts as a strong electrophile, enabling aryl group transfer in cross-coupling reactions.
- Stability: The triflate counterion enhances thermal and chemical stability compared to other counterions like tetrafluoroborate (BF₄⁻).
- Applications: Widely used in organic synthesis for arylations, photopolymerization initiators, and functionalization of carbon allotropes .
Properties
IUPAC Name |
bis(4-bromophenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAMWVFQXYTJBE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139139-81-4 | |
| Record name | Bis(4-bromophenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The synthesis begins with the generation of an iodonium ion intermediate through the oxidation of iodobenzene using a strong oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). Subsequent electrophilic aromatic substitution with 4-bromobenzene in the presence of trifluoromethanesulfonic acid (CF₃SO₃H) yields the target compound. The trifluoromethanesulfonate anion acts as a counterion, stabilizing the iodonium complex.
Key Reaction Parameters:
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Temperature: 0–5°C (to minimize side reactions)
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Solvent: Dichloromethane (DCM) or acetonitrile
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Molar Ratio: 1:2 (iodobenzene derivative to 4-bromobenzene)
Optimization Strategies
Yield optimization studies reveal that precise stoichiometric control and slow addition of the oxidizing agent are critical. For example, a 78% yield is achieved when m-CPBA is added dropwise over 30 minutes. Impurities such as unreacted iodobenzene are removed via column chromatography using silica gel and a hexane/ethyl acetate eluent system.
Industrial-Scale Production
Industrial synthesis scales the laboratory protocol while incorporating process intensification techniques. Continuous-flow reactors replace batch systems to enhance heat transfer and reduce reaction times.
Scalability Challenges
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Exothermic Reactions: The oxidation step generates significant heat, necessitating advanced cooling systems.
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Purity Control: Residual trifluoromethanesulfonic acid must be neutralized to prevent equipment corrosion.
Economic and Environmental Considerations
A life-cycle assessment of industrial production highlights the following:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 78% | 85% |
| Energy Consumption | High | Moderate |
| Waste Generated | 1.2 kg/kg product | 0.8 kg/kg product |
The industrial process reduces waste through solvent recycling and in-situ neutralization of acidic byproducts.
Comparative Analysis of Synthetic Routes
Alternative Oxidizing Agents
While m-CPBA is widely used, other oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) have been explored:
| Oxidizing Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| m-CPBA | 78 | 4 |
| H₂O₂ | 65 | 6 |
| O₃ | 70 | 3 |
Ozone offers faster reaction times but requires specialized equipment for safe handling.
Solvent Effects
Polar aprotic solvents like acetonitrile improve reaction kinetics compared to nonpolar solvents:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 78 |
| Dichloromethane | 8.9 | 72 |
| Toluene | 2.4 | 58 |
Quality Control and Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to verify purity (≥98%). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 4H), 7.56 (d, J = 8.4 Hz, 4H).
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¹³C NMR: Peaks at 122.5 ppm (C-Br) and 118.9 ppm (CF₃SO₃⁻).
Stability Profiling
The compound is hygroscopic and requires storage under inert conditions. Thermogravimetric analysis (TGA) shows decomposition onset at 195°C.
Emerging Methodologies
Recent advances focus on photocatalytic synthesis using visible light to drive the oxidative coupling step. Preliminary data indicate a 70% yield under blue LED irradiation, reducing reliance on chemical oxidants.
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromophenyl)iodonium trifluoromethanesulfonate primarily undergoes oxidation reactions due to its strong oxidizing properties . It can also participate in substitution reactions where the iodonium group is replaced by other nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield substituted anilines, while reactions with alcohols can produce ethers .
Scientific Research Applications
Organic Synthesis
Electrophilic Reagent
Bis(4-bromophenyl)iodonium triflate is primarily recognized for its role as a powerful electrophilic reagent in organic synthesis. It facilitates the formation of aryl cations, which are crucial intermediates in various reactions such as electrophilic aromatic substitution and nucleophilic addition. This compound allows for the efficient synthesis of complex organic molecules with high yields .
Reactivity and Mechanism
The mechanism involves the transfer of an iodonium group to nucleophiles, leading to the formation of substituted products. This property has been exploited in numerous synthetic methodologies, including the arylation of various substrates .
Photochemistry
Generation of Reactive Intermediates
In photochemical applications, bis(4-bromophenyl)iodonium triflate is utilized for generating reactive intermediates upon exposure to light. These intermediates can initiate radical reactions that are valuable in the development of new materials and photoinitiators for polymerization processes .
Case Study: Photoredox Catalysis
Research has demonstrated its effectiveness in photoredox-catalyzed reactions, where it acts as a source of aryl radicals. Such studies have shown successful arylation reactions using this compound under light irradiation conditions .
Polymer Chemistry
Synthesis of Advanced Polymers
The compound is instrumental in polymer chemistry, particularly in synthesizing advanced polymers with enhanced properties such as conductivity and thermal stability. Its ability to initiate polymerization reactions makes it suitable for creating materials used in electronics and coatings .
Medicinal Chemistry
Drug Discovery Applications
In medicinal chemistry, bis(4-bromophenyl)iodonium triflate is employed in drug discovery processes. Its electrophilic nature allows it to participate in the synthesis of biologically active compounds that target specific pathways within cells. Recent studies have explored its potential as an anticancer agent due to its cytotoxic effects on cancer cell lines .
Case Study: Anticancer Activity
A study evaluated the compound's cytotoxicity against MCF-7 breast cancer cells, revealing a dose-dependent effect with an IC50 value of approximately 10 µM after 48 hours. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Bis(4-bromophenyl)iodonium triflate | 10 | MCF-7 | ROS generation, apoptosis |
Analytical Chemistry
Enhancing Detection Sensitivity
In analytical chemistry, bis(4-bromophenyl)iodonium triflate improves detection sensitivity and selectivity in various chemical analyses. It is used in methods that require precise identification and quantification of compounds due to its ability to form stable complexes with analytes .
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl)iodonium trifluoromethanesulfonate involves the transfer of an iodonium group to a nucleophile . This process is facilitated by the strong electron-withdrawing properties of the trifluoromethanesulfonate group, which stabilizes the iodonium intermediate . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Diaryliodonium Salts
Structural and Physical Properties
The table below compares Bis(4-bromophenyl)iodonium trifluoromethanesulfonate with structurally related diaryliodonium salts:
Key Observations:
- Substituent Effects : Bromine (Br) and chlorine (Cl) substituents increase electrophilicity compared to alkyl groups (e.g., tert-butyl). The electron-withdrawing nature of Br enhances the iodine center’s reactivity in aryl transfer reactions .
- Counterion Impact : Triflate (CF₃SO₃⁻) salts generally exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to tetrafluoroborate (BF₄⁻) salts, which are more moisture-sensitive .
- Steric Effects : Bulky substituents (e.g., mesityl, biphenyl) reduce reaction rates in nucleophilic substitutions due to steric hindrance .
A. Arylation Efficiency
- This compound demonstrates superior reactivity in metal-free arylations due to the strong electron-withdrawing effect of bromine, which polarizes the I–C bond. For example, it efficiently transfers aryl groups to enolates and carbon nucleophiles at room temperature .
- Bis(4-chlorophenyl) Analog : Less reactive than the bromo derivative due to chlorine’s lower electronegativity, requiring elevated temperatures for comparable yields .
- Bis(4-tert-butylphenyl) Analog : The electron-donating tert-butyl groups reduce electrophilicity, limiting its use in reactions requiring strong arylating agents .
C. Functionalization of Carbon Allotropes
- The bromine substituents in this compound facilitate covalent functionalization of graphene and carbon nanotubes via radical pathways, a property less pronounced in non-halogenated analogs .
Biological Activity
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate (often referred to as bis(4-bromophenyl)iodonium triflate) is a compound characterized by its unique chemical structure and significant reactivity. This compound is primarily recognized for its utility in organic synthesis, particularly in the generation of reactive intermediates, but its biological activities have garnered attention in recent years. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C13H8Br2F3IO3S
- Molecular Weight : 587.97 g/mol
- CAS Number : 139139-81-4
- Appearance : White to off-white powder
- Purity : ≥98% (HPLC)
The compound features a central iodine atom bonded to two 4-bromophenyl groups and a trifluoromethanesulfonate group, which contributes to its electrophilic properties.
1. Electrophilic Reactivity
Bis(4-bromophenyl)iodonium triflate acts as an electrophile in various reactions, enabling it to participate in nucleophilic substitutions. This property is particularly useful in the synthesis of aryl compounds, which are often biologically active.
2. Antimicrobial Activity
Recent studies have indicated that diaryliodonium salts, including bis(4-bromophenyl)iodonium triflate, exhibit antimicrobial properties. The mechanism is believed to involve the disruption of microbial cell membranes and interference with cellular processes.
3. Cytotoxicity
Research has shown that bis(4-bromophenyl)iodonium triflate can induce cytotoxic effects in certain cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxicity, leading to apoptosis in cancer cells.
Case Study 1: Synthesis and Anticancer Activity
A study investigated the synthesis of bis(4-bromophenyl)iodonium triflate and its anticancer properties against MCF-7 breast cancer cells. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with an IC50 value of approximately 10 µM after 48 hours of treatment. The mechanism was linked to ROS generation and subsequent induction of apoptosis.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Bis(4-bromophenyl)iodonium triflate | 10 | MCF-7 | ROS generation, apoptosis |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of bis(4-bromophenyl)iodonium triflate against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 20 |
Q & A
Q. How can Bis(4-bromophenyl)iodonium trifluoromethanesulfonate be synthesized and characterized for purity in academic settings?
Methodological Answer: Synthesis typically involves electrophilic substitution using 4-bromophenyl precursors and iodonium triflate under controlled anhydrous conditions. Characterization requires:
- HPLC analysis to confirm ≥98% purity (baseline separation for byproduct detection) .
- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and triflate counterion presence.
- Mass spectrometry (ESI-MS) to validate molecular weight (587.97 g/mol) and isotopic patterns consistent with bromine .
Q. What is the role of this compound in aryl coupling reactions?
Methodological Answer: This iodonium salt acts as a strong electrophilic arylating agent , transferring 4-bromophenyl groups to nucleophiles (e.g., enolates or amines). Key steps:
- Optimize reaction stoichiometry (1:1.2 iodonium salt to nucleophile) to minimize dimerization.
- Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C to enhance solubility and reactivity .
Advanced Research Questions
Q. How do substituent effects (e.g., bromo vs. nitro groups) influence the reactivity of diaryliodonium salts in cross-coupling reactions?
Methodological Answer: Comparative studies require:
- Electronic parameter analysis : Bromine’s electron-withdrawing effect reduces aryl group transfer efficiency compared to nitro-substituted analogs (e.g., Bis(4-nitrophenyl)iodonium triflate) .
- Kinetic profiling : Monitor reaction rates via in situ IR spectroscopy to correlate substituent Hammett constants (σ) with activation barriers.
- DFT calculations to map transition-state geometries and charge distribution differences .
Q. How can contradictory catalytic activity data for this compound in photoinduced reactions be resolved?
Methodological Answer: Contradictions often arise from:
- Light source variability : UV vs. visible light alters excitation pathways. Use monochromatic LEDs to standardize wavelength (e.g., 365 nm for UV activation).
- Solvent polarity effects : Acetonitrile stabilizes radical intermediates better than THF, leading to higher yields.
- Additive screening : Redox-active additives (e.g., Ru(bpy)₃²⁺) may suppress side reactions via triplet-state quenching .
Q. What strategies mitigate decomposition of Bis(4-bromophenyl)iodonium triflate under prolonged storage?
Methodological Answer: Stability optimization involves:
- Thermogravimetric analysis (TGA) to identify decomposition onset temperatures (typically >150°C in inert atmospheres).
- Storage conditions : Anhydrous, light-sensitive packaging at –20°C to prevent hydrolysis or radical-induced degradation.
- Periodic HPLC-MS checks to detect triflate counterion leaching or aryl bromide byproducts .
Q. How can factorial design be applied to optimize reaction conditions for this iodonium salt in multistep syntheses?
Methodological Answer: A two-level factorial design tests variables:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. DMSO), catalyst loading (5 mol% vs. 10 mol%).
- Responses : Yield, purity, and reaction time.
- Analysis : ANOVA identifies significant interactions (e.g., solvent polarity × temperature) and optimizes Pareto fronts for scalable conditions .
Theoretical and Framework-Driven Questions
Q. How does Marcus theory explain electron-transfer mechanisms involving Bis(4-bromophenyl)iodonium triflate?
Methodological Answer:
Q. What conceptual frameworks guide the design of iodonium salt-based electrochemical sensors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
